4-(Sulfanylmethyl)benzohydrazide
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Overview
Description
4-(Sulfanylmethyl)benzohydrazide is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is characterized by the presence of a benzohydrazide group attached to a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethyl)benzohydrazide typically involves the reaction of benzohydrazide with a suitable sulfanylmethylating agent. One common method involves the reaction of benzohydrazide with 4-hydroxybenzaldehyde in the presence of malononitrile in water, yielding the desired product in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylmethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzohydrazide group can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-(Sulfanylmethyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethyl)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and sulfanylmethyl groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzohydrazide: Contains a hydroxyl group instead of a sulfanylmethyl group, leading to different chemical properties and reactivity.
Uniqueness
4-(Sulfanylmethyl)benzohydrazide is unique due to the presence of both the benzohydrazide and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(sulfanylmethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-10-8(11)7-3-1-6(5-12)2-4-7/h1-4,12H,5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAVGMCCIGBJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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